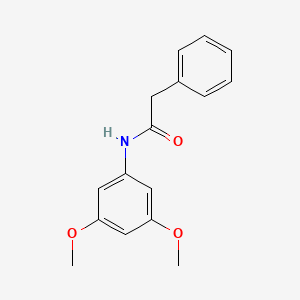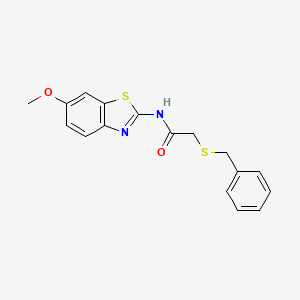![molecular formula C11H14N2O4S B5752466 S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)
S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate, also known as CA-4, is a synthetic compound that belongs to the family of combretastatins. It has been found to exhibit potent anti-cancer properties and has been extensively studied in the field of cancer research.
作用機序
The mechanism of action of S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate involves the disruption of microtubule dynamics. Microtubules are essential for cell division, and S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate inhibits their polymerization, leading to cell cycle arrest and ultimately cell death. In addition, S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the formation of new blood vessels in tumors, leading to their regression. It has also been found to induce apoptosis in cancer cells, leading to their death. In addition, it has been found to inhibit cell migration and invasion, which are important processes in cancer metastasis.
実験室実験の利点と制限
One of the advantages of using S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate in lab experiments is its potent anti-cancer properties. It has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of using S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate. One area of research is the development of more potent analogs of S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate that exhibit improved solubility and pharmacokinetic properties. Another area of research is the investigation of the combination of S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate with other anti-cancer agents, such as chemotherapy drugs or targeted therapies. In addition, further studies are needed to elucidate the mechanism of action of S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate and to identify potential biomarkers that can predict response to treatment.
合成法
S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate can be synthesized through a series of chemical reactions. The starting material for the synthesis is 2,4-dimethoxybenzaldehyde, which is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to obtain ethyl 2-(2,4-dimethoxyphenyl)acrylate. This compound is then reacted with thiosemicarbazide in the presence of acetic acid to obtain S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate.
科学的研究の応用
S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to exhibit anti-angiogenic properties, which means that it can prevent the formation of new blood vessels in tumors, thereby inhibiting their growth.
特性
IUPAC Name |
S-[2-(2,4-dimethoxyanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-16-7-3-4-8(9(5-7)17-2)13-10(14)6-18-11(12)15/h3-5H,6H2,1-2H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGTTZOPJLWLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-{[(2-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5752395.png)
![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5752401.png)



![methyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5752419.png)






![methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5752456.png)
![ethyl 3-methyl-5-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5752457.png)